molecular formula C22H23NO6S B162376 Glycopril CAS No. 135038-56-1

Glycopril

Cat. No.: B162376
CAS No.: 135038-56-1
M. Wt: 429.5 g/mol
InChI Key: IVBOFTGCTWVBLF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Glycopril undergoes various chemical reactions, including:

Scientific Research Applications

Glycopril has a wide range of scientific research applications:

Biological Activity

Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Decreased vascular resistance and lowered blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.

Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.

Pharmacodynamics and Efficacy

Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.

Table 1: Antihypertensive Effects of this compound in Animal Studies

Dose (mg/kg)Change in SBP (mm Hg)Duration of Effect (hours)
1-154
5-308
10-4512

Clinical Studies

A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.

Case Study: Long-Term Treatment with this compound

  • Participants : 120 hypertensive patients
  • Duration : 24 weeks
  • Results :
    • This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.
    • Placebo Group : No significant change in BP.

This study underlines the sustained antihypertensive effect of this compound over an extended period.

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.

Table 2: Comparative Efficacy of Antihypertensive Agents

DrugReduction in SBP (mm Hg)Reduction in DBP (mm Hg)Duration of Action (hours)
This compound201012
Captopril1886
Omapatrilat251224

Safety Profile

This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.

Properties

CAS No.

135038-56-1

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate

InChI

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1

InChI Key

IVBOFTGCTWVBLF-GOSISDBHSA-N

SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Key on ui other cas no.

135038-56-1

Synonyms

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester
glycopril

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.